molecular formula C24H38O4 B1209999 6-OXOLITHOCHOLIC ACID CAS No. 2393-61-5

6-OXOLITHOCHOLIC ACID

Cat. No.: B1209999
CAS No.: 2393-61-5
M. Wt: 390.6 g/mol
InChI Key: JWZBXKZZDYMDCJ-IJPFKRJSSA-N
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Biochemical Analysis

Biochemical Properties

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is known to interact with several enzymes and proteins involved in bile acid metabolism. It is a substrate for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a crucial role in its oxidoreduction . This interaction is essential for maintaining the balance of bile acids in the liver and other tissues. Additionally, 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol .

Cellular Effects

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid has been shown to influence various cellular processes. It can be absorbed by cells and has been found to inhibit the production of endogenous bile acids . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5), which are involved in regulating bile acid homeostasis and metabolic processes .

Molecular Mechanism

The molecular mechanism of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid involves its interaction with specific biomolecules. It binds to nuclear receptors like FXR and TGR5, leading to the activation or inhibition of target genes involved in bile acid synthesis and metabolism . Additionally, this compound can inhibit enzymes such as 11β-HSD1, affecting the conversion of active and inactive forms of bile acids . These interactions result in changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can accumulate in cells and tissues, leading to sustained effects on bile acid metabolism and cellular processes . Long-term exposure to this compound may result in alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without toxicity.

Metabolic Pathways

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as 11β-HSD1 and nuclear receptors like FXR and TGR5, influencing the conversion and regulation of bile acids . This compound can affect metabolic flux and the levels of various metabolites, contributing to the overall regulation of bile acid homeostasis.

Transport and Distribution

The transport and distribution of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and accumulate in specific tissues, such as the liver . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement within the body.

Subcellular Localization

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can exert its effects on bile acid metabolism and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ketolithocholic acid can be synthesized from lithocholic acid through hydroxylation by hepatic cytochrome P450 enzymes . The reaction involves the introduction of a keto group at the 6th position of the lithocholic acid molecule. The reaction conditions typically include the presence of cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.

Industrial Production Methods

The industrial production of 6-ketolithocholic acid is not well-documented. it is likely that the process involves the use of biotransformation techniques, where lithocholic acid is converted to 6-ketolithocholic acid using microbial or enzymatic systems. This method is advantageous due to its specificity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Ketolithocholic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: It can be reduced to form lithocholic acid or other reduced derivatives.

    Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized bile acid derivatives.

    Reduction: Formation of lithocholic acid and other reduced bile acids.

    Substitution: Formation of substituted bile acid derivatives with different functional groups.

Scientific Research Applications

6-Ketolithocholic acid has several scientific research applications, including:

Comparison with Similar Compounds

6-Ketolithocholic acid is similar to other bile acids such as lithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it is unique due to the presence of a keto group at the 6th position, which imparts distinct chemical and biological properties .

Similar Compounds

    Lithocholic acid: A secondary bile acid from which 6-ketolithocholic acid is derived.

    Chenodeoxycholic acid: A primary bile acid involved in the emulsification of fats.

    Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases.

6-Ketolithocholic acid’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXKZZDYMDCJ-IJPFKRJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946753
Record name 3-Hydroxy-6-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-61-5
Record name 6-Ketolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β-Cholanic acid-3α-ol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-KETOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?

A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.

Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?

A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.

Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?

A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.

Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?

A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.

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